REACTION_CXSMILES
|
[N:1]#[C:2]Br.[CH3:4][NH:5][C:6]1[CH:11]=CC=[C:8]([CH3:12])[CH:7]=1.C(Cl)Cl.C(O[CH2:19][CH3:20])C>>[C:2]([N:5]([CH3:4])[C:6]1[CH:7]=[CH:8][CH:12]=[C:19]([CH3:20])[CH:11]=1)#[N:1]
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Name
|
|
Quantity
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1.59 g
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Type
|
reactant
|
Smiles
|
N#CBr
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Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
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CNC1=CC(=CC=C1)C
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Name
|
|
Quantity
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10 mL
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Type
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reactant
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Smiles
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C(C)OCC
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Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
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C(C)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at room temperature for 14 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After the addition
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Type
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CUSTOM
|
Details
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A solution with white precipitates
|
Type
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CUSTOM
|
Details
|
was formed
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Type
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CUSTOM
|
Details
|
the precipitates were removed by filtration
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Type
|
WASH
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Details
|
The etherate solution was further washed with aqueous HCl (1N, 20 ml, three times) as well as brine (10 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a yellow liquid in 70% yield
|
Reaction Time |
14 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)N(C1=CC(=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |